molecular formula C15H13N3O3 B2921880 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide CAS No. 446278-71-3

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide

Cat. No.: B2921880
CAS No.: 446278-71-3
M. Wt: 283.287
InChI Key: FWWUDDRHBOWIOD-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is a naphthalimide-derived compound characterized by a benzo[de]isoquinoline-1,3-dione core linked to a hydrazide group via a three-carbon propyl chain. This structure grants it unique electronic and steric properties, making it a candidate for diverse applications, including chemosensing, antimicrobial activity, and enzyme inhibition . Its synthesis typically involves condensation reactions between naphthalic anhydride derivatives and hydrazine-containing precursors, as demonstrated in related compounds .

Properties

IUPAC Name

3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c16-17-12(19)7-8-18-14(20)10-5-1-3-9-4-2-6-11(13(9)10)15(18)21/h1-6H,7-8,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWUDDRHBOWIOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide typically involves multi-step organic synthesis techniques. The starting materials often include isoquinoline derivatives, subjected to oxidation, followed by amide formation and hydrazide conversion.

Industrial Production Methods

On an industrial scale, streamlined processes optimize yield and efficiency. Typically, these methods involve high-purity reagents, controlled reaction environments, and large-scale reactors. Continuous flow synthesis might be employed to maintain consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide can undergo various types of reactions including:

  • Oxidation: : where it might be further oxidized under strong conditions.

  • Reduction: : involving hydride donors like lithium aluminum hydride.

  • Substitution: : particularly at the hydrazide group.

Common Reagents and Conditions

  • Oxidation: : KMnO4, CrO3 in acidic conditions.

  • Reduction: : LiAlH4, NaBH4.

  • Substitution: : Nucleophilic reagents like alkyl halides, under mild to moderate temperatures.

Major Products

  • Oxidation: : Could lead to the formation of quinoline derivatives.

  • Reduction: : Typically results in amine derivatives.

  • Substitution: : Results in substituted hydrazides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, it is used as a precursor for synthesizing complex organic compounds and materials science applications due to its unique structure.

Biology

Its potential interactions with biomolecules make it a candidate for biological research, particularly in the study of enzyme inhibition or as a fluorescent probe.

Medicine

There is ongoing research into its potential use in drug development, particularly in oncology and infectious diseases, owing to its bioactive properties.

Industry

In industry, it might be employed in the synthesis of polymers, dyes, and as an intermediate in the manufacture of other chemicals.

Mechanism of Action

The precise mechanism of action for 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is an area of active research. Generally, its effects can be attributed to interactions with nucleophilic centers in biological molecules, potentially disrupting normal cellular functions or inhibiting enzymes through the hydrazide functionality.

Comparison with Similar Compounds

Table 1: Key Functional Group Comparisons

Compound Name Functional Group Key Properties/Activities Reference
Target Compound Hydrazide (-CONHNH₂) Chelation potential, chemosensing
Methyl 3-(1,3-dioxo...propanoate Ester (-COOCH₃) Enhanced lipophilicity, crystallinity
4-(1,3-Dioxo...N-hydroxybutanamide Hydroxamic acid (-CONHOH) Metal binding, histone deacetylase inhibition
2-(1,3-Dioxo...dithiocarbamate Dithiocarbamate (-CSS⁻) Antimicrobial activity
3-(1,3-Dioxo...N-phenylthiazol-2-yl)propanamide Thiazole amide Improved antimicrobial efficacy

Analysis :

  • Hydrazide Group : Facilitates metal ion chelation (e.g., Fe³⁺, Cd²⁺) in chemosensing applications .
  • Ester/Amide Derivatives : Prioritize membrane permeability and stability, as seen in methyl esters () and thiazole amides ().
  • Hydroxamic Acid and Dithiocarbamate : Introduce redox-active or sulfur-mediated interactions, broadening pharmacological scope .

Table 2: Activity Comparison of Selected Analogs

Compound Activity/Application Key Data Reference
Target Compound Chemosensing for Fe³⁺/Cd²⁺ Selective detection in bi-component systems
Sulfamoyl Benzoic Acid Analog (4) Agonist activity (ΔG = -8.53 kcal/mol) Higher binding affinity vs. non-sulfamoyl analogs
12b-C9 (Brominated Derivative) Cholinesterase inhibition 97% yield, quaternary ammonium structure
BNIA (Indole-Acetamide Hybrid) Fluorescent semiconductor Synthesized via ethanol reflux (99% purity)

Key Findings :

  • The target compound’s hydrazide group enables selective ion detection, outperforming simpler amides in sensitivity .
  • Sulfamoyl and brominated derivatives exhibit enhanced receptor binding or enzyme inhibition due to electronic and steric effects .

Structural and Crystallographic Insights

The crystal structure of methyl 3-(1,3-dioxo...propanoate () reveals:

  • Space Group: P21/c (monoclinic).
  • Unit Cell Parameters : a = 9.930 Å, b = 6.9807 Å, c = 18.954 Å.
  • Packing : Stacking interactions between naphthalimide cores stabilize the lattice.

Biological Activity

3-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a benzo[de]isoquinoline core with dioxo substituents and a hydrazide functional group. The molecular formula is C16H16N2O4C_{16}H_{16}N_2O_4, and its molecular weight is approximately 300.31 g/mol. The structural features contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown promising antioxidant properties in vitro, capable of reducing oxidative stress markers such as reactive oxygen species (ROS) in cellular models.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against a range of pathogens.
  • Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may selectively induce apoptosis in cancer cell lines while sparing normal cells.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Modulation of Signaling Pathways : It may influence key signaling pathways related to inflammation and cell survival, such as the NF-kB and MAPK pathways.
  • Interaction with Cellular Components : The hydrazide moiety allows for interaction with various cellular components, potentially leading to altered cellular functions.

Antioxidant Activity

A study demonstrated that derivatives of benzo[de]isoquinoline compounds, including our target compound, significantly reduced intracellular ROS levels in human neuroblastoma cells (SH-SY5Y). This reduction was correlated with improved mitochondrial membrane potential and decreased lipid peroxidation levels, indicating protective effects against oxidative stress .

Antimicrobial Studies

In antimicrobial assays, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, showcasing effectiveness comparable to known antimicrobial agents.

Cytotoxicity and Apoptosis Induction

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. Notably, it showed lower cytotoxicity towards normal cells compared to cancerous cells, suggesting a selective action that could be beneficial for therapeutic applications .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Neuroprotective Effects : In a model of neurodegeneration, treatment with the compound significantly improved neuronal survival rates under oxidative stress conditions.
  • Cancer Therapeutics : A clinical trial involving derivatives of benzo[de]isoquinoline indicated promising results in reducing tumor size in specific cancers, warranting further investigation into this class of compounds.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels in SH-SY5Y cells
AntimicrobialEffective against Gram-positive/negative bacteria
CytotoxicityInduced apoptosis in cancer cell lines

Table 2: Structural Data

PropertyValue
Molecular FormulaC16H16N2O4C_{16}H_{16}N_2O_4
Molecular Weight300.31 g/mol
Melting PointNot available

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